4-iodo-N-(3-nitrophenyl)pyridine-2-amine
Description
4-Iodo-N-(3-nitrophenyl)pyridine-2-amine is a halogenated pyridine derivative characterized by an iodine substituent at the pyridine ring’s 4-position and a 3-nitrophenyl group attached via an amine linkage at the 2-position. This structural configuration confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H8IN3O2 |
|---|---|
Molecular Weight |
341.10 g/mol |
IUPAC Name |
4-iodo-N-(3-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8IN3O2/c12-8-4-5-13-11(6-8)14-9-2-1-3-10(7-9)15(16)17/h1-7H,(H,13,14) |
InChI Key |
FOJVJWLKGPUGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Impact : Iodine’s larger atomic radius and polarizability compared to bromine or chlorine increase molecular weight and may reduce melting points due to weaker crystal packing .
- Spectral Signatures : Aromatic protons in the target compound appear downfield (~6.5–8.5 ppm) due to iodine’s inductive effects, contrasting with upfield shifts in methoxy-substituted analogs .
Enzyme Inhibition :
- The target compound’s nitro and iodine substituents may enhance acetylcholinesterase (AChE) inhibition compared to brominated analogs (e.g., 3j, IC₅₀ ~2.1 µM), as electron-withdrawing groups improve binding to AChE’s catalytic site .
- Thiazolyl-pyridin-2-amine derivatives (e.g., from ) exhibit antimicrobial activity (MIC ~8 µg/mL against S. aureus), suggesting that iodine’s bulkiness in the target compound might reduce permeability compared to smaller halogens .
Corrosion Inhibition :
- Pyrazolyl-pyridin-2-amine derivatives (e.g., AB8, AB9) show corrosion inhibition efficiencies up to 94.6% in acidic environments . The target compound’s nitro group could enhance adsorption on metal surfaces, but iodine’s steric hindrance might limit efficacy compared to smaller substituents.
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